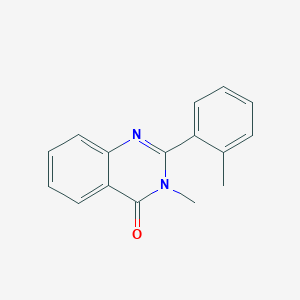

3-Methyl-2-o-tolyl-3H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24303-76-2 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-methyl-2-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-4-8-12(11)15-17-14-10-6-5-9-13(14)16(19)18(15)2/h3-10H,1-2H3 |

InChI Key |

CYHHURWRFCFHAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2C |

solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Quinazolinone Derivatives

Established Synthetic Pathways for Quinazolin-4(3H)-one Core Construction

The construction of the fundamental quinazolin-4(3H)-one ring system has been accomplished through several classical synthetic routes, many of which have been in use for decades. These methods typically utilize readily available starting materials like anthranilic acid and its derivatives.

One of the most common and earliest methods is the Niementowski quinazoline (B50416) synthesis . This reaction involves the thermal condensation of anthranilic acid with an amide. mdma.chresearchgate.net The reaction generally requires high temperatures and can be time-consuming, but it remains a foundational method for accessing the 3H-quinazolin-4-one ring. researchgate.net

A widely employed and versatile strategy involves a two-step process starting from anthranilic acid. First, the anthranilic acid is acylated with an appropriate acyl chloride or acid anhydride (B1165640) (e.g., acetic anhydride) to form an N-acylanthranilic acid. This intermediate is then cyclized, often by heating, to yield a 2-substituted-4H-3,1-benzoxazin-4-one. mdma.chnih.gov This benzoxazinone (B8607429) is a key intermediate which readily reacts with a primary amine in the second step. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to afford the desired 2,3-disubstituted-quinazolin-4(3H)-one. nih.govresearchgate.net This pathway is particularly useful for introducing diverse substituents at both the C-2 and N-3 positions.

Another established route begins with 2-aminobenzamide, which can undergo condensation with various electrophilic partners. For example, its reaction with aldehydes, followed by oxidation, or direct condensation with carboxylic acids or their derivatives (like orthoesters) can yield the quinazolinone core. researchgate.netorganic-chemistry.org These foundational methods, summarized in the table below, have been instrumental in the development of quinazolinone chemistry.

| Established Pathway | Starting Materials | Key Intermediate | General Conditions | Reference(s) |

| Niementowski Synthesis | Anthranilic acid, Amide | - | High temperature, Thermal condensation | mdma.chresearchgate.net |

| Benzoxazinone Route | Anthranilic acid, Acid anhydride, Primary amine | 2-substituted-4H-3,1-benzoxazin-4-one | Acylation followed by condensation with amine | mdma.chnih.govresearchgate.net |

| From 2-Aminobenzamide | 2-Aminobenzamide, Aldehyde/Carboxylic acid | Imine (with aldehyde) | Condensation, often with an oxidizing agent | researchgate.netorganic-chemistry.org |

Innovations in Quinazolinone Synthesis: Modern Approaches

While traditional methods are robust, modern synthetic chemistry has driven the development of more efficient, faster, and environmentally benign approaches for constructing the quinazolinone scaffold. These innovations focus on improving reaction conditions, enhancing yields, and simplifying purification processes.

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates compared to conventional heating. nih.govnih.gov In quinazolinone synthesis, MWI has been successfully applied to classical reactions like the Niementowski synthesis, drastically reducing reaction times from hours to minutes and often improving product yields. ijprajournal.com The use of microwave heating can promote solvent-free reactions, which aligns with the principles of green chemistry. nih.govresearchgate.net For instance, the three-component cyclocondensation of an anthranilic acid, an acyl chloride, and an amine can be efficiently carried out under microwave irradiation to produce 2,3-disubstituted quinazolin-4(3H)-ones in high yields. researchgate.net

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgbenthamdirect.com Several one-pot protocols for quinazolinone synthesis have been developed. A notable example is the three-component reaction involving isatoic anhydride, a primary amine, and an orthoester. rsc.org This method allows for the direct formation of 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under catalyst- and solvent-free conditions, either with conventional heating or microwave irradiation. rsc.org Another efficient one-pot, two-step microwave-promoted synthesis involves the initial condensation of an anthranilic acid with a carboxylic acid, followed by the addition of an amine to the same vessel to form the final product. ijprajournal.com These multi-component strategies streamline the synthetic process and provide rapid access to a diverse library of quinazolinone derivatives.

| Modern Approach | Key Features | Typical Reaction Conditions | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Solvent-free or in high-boiling solvents, 10-30 min | Rapid reaction rates, Higher yields, Greener conditions | nih.govijprajournal.comresearchgate.net |

| One-Pot Protocols | Multiple reaction steps in a single vessel | Multi-component condensation (e.g., Isatoic anhydride, amine, orthoester) | High efficiency, Reduced waste, Simplified procedure | researchgate.netrsc.orgbenthamdirect.com |

Design and Synthesis of 3-Methyl-2-o-tolyl-3H-quinazolin-4-one Analogues and Derivatives

The synthesis of specific analogues of this compound requires precise control over the introduction of substituents at the C-2 and N-3 positions of the quinazolinone core. The strategies generally involve the selection of appropriate starting materials that carry the desired precursor groups.

The substituent at the C-2 position of the quinazolinone ring is typically derived from a carboxylic acid or its synthetic equivalent. To synthesize the parent compound, this compound, a common route would involve the reaction between N-methylanthranilic acid and o-toluoyl chloride.

To generate analogues with different groups at the C-2 position, this strategy can be varied by replacing o-toluoyl chloride with other acyl chlorides or carboxylic acids. For example, reacting N-methylanthranilic acid with various substituted benzoyl chlorides or aliphatic acyl chlorides would yield a series of C-2 modified analogues. An alternative approach starts with 2-amino-N-methylbenzamide, which can be condensed with a variety of aldehydes (R-CHO). The resulting dihydroquinazolinone intermediate is then oxidized to furnish the C-2 substituted quinazolinone. This method is highly versatile, as a wide range of aldehydes are commercially available, allowing for extensive structural modifications at this position. organic-chemistry.orgfrontiersin.org Recent advancements also include metal-catalyzed C-H activation techniques to introduce substituents at the C-2 position, though these are more complex. beilstein-journals.orgnih.gov

The substituent at the N-3 position is introduced via a primary amine. The most common and effective methodology relies on the use of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.gov To create the parent compound, 2-(o-tolyl)-4H-3,1-benzoxazin-4-one would be synthesized first from anthranilic acid and o-toluoyl chloride. This benzoxazinone is then treated with methylamine (B109427) (R-NH2 where R=CH3) to yield this compound. researchgate.net

This method provides a straightforward path for N-3 derivatization. By reacting the 2-(o-tolyl)-4H-3,1-benzoxazin-4-one intermediate with a library of different primary amines (e.g., ethylamine, propylamine, aniline), a wide range of N-3 substituted analogues can be readily synthesized. nih.govtandfonline.com This approach is highly modular and is a cornerstone for creating diverse quinazolinone libraries for structure-activity relationship studies.

| Modification Strategy | Key Reactants | Description | Reference(s) |

| C-2 Position | N-methylanthranilic acid + various acyl chlorides | The acyl chloride determines the C-2 substituent. | mdma.ch |

| 2-amino-N-methylbenzamide + various aldehydes | Condensation followed by oxidation introduces the aldehyde-derived group at C-2. | organic-chemistry.orgfrontiersin.org | |

| N-3 Position | 2-(o-tolyl)-4H-3,1-benzoxazin-4-one + various primary amines | The choice of primary amine (R-NH2) dictates the N-3 substituent. | nih.govresearchgate.nettandfonline.com |

Approaches to o-Tolyl Moiety Functionalization

The functionalization of the o-tolyl substituent at the C2-position of the quinazolinone core, as seen in this compound, represents a sophisticated strategy for molecular diversification. Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, have become paramount in achieving site-selective modifications that were previously challenging. These approaches allow for the direct conversion of strong C-H bonds into new C-C, C-N, or C-O bonds, thereby enabling the synthesis of novel analogues with potentially enhanced biological activities or material properties. rsc.orgbohrium.com

The quinazolinone scaffold itself can play a crucial role as an inherent directing group in these transformations. rhhz.netacs.org The nitrogen and oxygen atoms within the core can coordinate to a metal catalyst, positioning it in proximity to specific C-H bonds on the appended o-tolyl ring. This directed metalation facilitates regioselective functionalization, typically at the ortho position of the aryl substituent (the C6' position of the o-tolyl group). rsc.orgrhhz.net

Transition-Metal-Catalyzed C-H Arylation and Annulation:

Palladium (Pd) and Rhodium (Rh) complexes are extensively utilized for the C-H functionalization of 2-aryl quinazolinones. researchgate.netresearchgate.netnih.gov Palladium-catalyzed reactions, for instance, have been successfully employed for the regioselective mono-arylation of aromatic rings attached to the quinazolinone core. acs.org In a typical reaction, a 2-aryl quinazolinone is coupled with an aryl halide or a diaryliodonium salt in the presence of a Pd(II) catalyst. The quinazolinone's heterocyclic nitrogen is believed to act as a directing group, facilitating the cyclometalation step and subsequent C-H bond cleavage on the o-tolyl ring. rhhz.net

Similarly, Rhodium(III)-catalyzed C-H activation provides a powerful tool for annulation reactions, where alkynes or other coupling partners are used to construct new fused-ring systems. researchgate.netresearchgate.net These reactions often proceed with high atom economy and can generate complex polycyclic structures from relatively simple precursors.

Functionalization of the Benzylic Methyl Group:

Beyond the aromatic C-H bonds of the tolyl ring, the benzylic C-H bonds of the methyl group offer another strategic site for functionalization. These bonds are weaker and can be activated through different mechanistic pathways, including radical-based processes or organometallic approaches involving deprotonation. researchgate.netrsc.org Visible-light-induced photoredox catalysis, for example, can generate benzylic radicals that subsequently engage in C-C or C-heteroatom bond-forming reactions. researchgate.net Furthermore, manganese-based catalysts have shown high chemoselectivity for the oxidation of benzylic C-H bonds, providing a route to introduce carbonyl or hydroxyl functionalities. nih.gov This allows for the conversion of the tolyl's methyl group into an aldehyde, carboxylic acid, or alcohol, significantly expanding the synthetic possibilities.

The table below summarizes key methodological approaches for the functionalization of the o-tolyl moiety in 2-aryl quinazolinone systems.

These advanced methodologies underscore the synthetic versatility of the 2-(o-tolyl)quinazolinone scaffold. By selectively targeting different C-H bonds on the tolyl substituent, chemists can efficiently generate a diverse library of compounds for further investigation in medicinal chemistry and materials science.

Molecular Mechanisms and Biological Modulations of Quinazolinone Compounds

Characterization of Biological Activities Exhibited by Quinazolinone Scaffolds

The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The specific compound, 3-Methyl-2-o-tolyl-3H-quinazolin-4-one, historically known as methaqualone, has been a subject of significant interest, primarily for its effects on the central nervous system.

Investigations into Anticonvulsant Mechanisms

This compound, has demonstrated notable anticonvulsant properties. mdpi.com Research into its mechanism of action reveals that its anticonvulsant effects are closely linked to its role as a positive allosteric modulator of GABA-A receptors. mdpi.com The central nervous system's primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA), and its interaction with GABA-A receptors is crucial for regulating neuronal excitability. By enhancing the effect of GABA, this compound suppresses excessive neuronal firing, which is a key factor in the initiation and propagation of seizures. wikipedia.org

Structure-activity relationship (SAR) studies on quinazolin-4(3H)-one analogues have identified key structural features necessary for anticonvulsant activity. These include the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the nitrogen atom at position 1 (N1) serving as an electron donor, and the carbonyl group functioning as a hydrogen bonding site. The nature of the substituents at positions 2 and 3 of the quinazolinone ring significantly influences the pharmacokinetic properties and the potency of the anticonvulsant effect. mdpi.com

The anticonvulsant activity of this compound is believed to be mediated through its interaction with specific subtypes of the GABA-A receptor, leading to a stabilized, less excitable state of the neuron. This modulation of GABAergic inhibition is a common mechanism for many anticonvulsant drugs. mdpi.com

Exploration of Anticancer Modalities

While the quinazolinone scaffold is a significant area of research in the development of anticancer agents, there is limited specific information in the reviewed scientific literature regarding the anticancer modalities of this compound itself. However, numerous studies have highlighted the potential of various other 2,3-disubstituted quinazolin-4(3H)-one derivatives as cytotoxic agents against a range of cancer cell lines. nih.govchemmethod.comresearchgate.net

The anticancer mechanisms of these related quinazolinone compounds are diverse and include:

Inhibition of Tubulin Polymerization: Certain quinazolinone derivatives have been shown to interfere with the formation of microtubules, which are essential for cell division. This disruption of the cellular skeleton can lead to cell cycle arrest and apoptosis.

Enzyme Inhibition: A significant focus of research has been on the ability of quinazolinones to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, certain derivatives have demonstrated potent inhibitory activity against CDK2, a crucial regulator of the cell cycle. nih.gov

Induction of Apoptosis: Many cytotoxic quinazolinone compounds have been found to trigger programmed cell death in cancer cells. mdpi.com

| Quinazolinone Derivative Class | Reported Anticancer Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Cytotoxic against various cancer cell lines including CNS, melanoma, and non-small cell lung cancer. | CDK2 inhibition, cell cycle arrest. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones and 4,6-disubstituted-1,2,3,4-tetrahydroquinazolin-2H-ones | Broad-spectrum antitumor activity. | Not specified in the abstract. | chemmethod.com |

| Quinazolin-4(3H)-one derivatives with pyridine, pyrimidine (B1678525), pyrazole, or pyran moieties | Promising anticancer activity against HepG2 (liver) and MCF-7 (breast) cancer cell lines. | Not specified in the abstract. | researchgate.net |

Other Documented Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

Beyond its effects on the central nervous system, the broader class of quinazolinone compounds has been investigated for a variety of other biological activities.

Antimicrobial Activity: Numerous studies have demonstrated that 2,3-disubstituted 4(3H)-quinazolinone derivatives possess both antibacterial and antifungal properties. mdpi.comnih.gov The mechanism of antibacterial action is thought to be similar to that of quinolone antibiotics, potentially involving the inhibition of bacterial DNA gyrase, an enzyme vital for DNA replication. mdpi.com Research has shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing particular efficacy against E. coli. mdpi.com Antifungal activity has also been observed against various fungal strains. mdpi.com It is noteworthy that this compound was initially synthesized during research aimed at discovering new antimalarial drugs. wikipedia.orgbritannica.com

Anti-inflammatory Activity: Several novel 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. britannica.com Some of these compounds have exhibited significant anti-inflammatory activity, in some cases comparable or even superior to established anti-inflammatory drugs like diclofenac (B195802) sodium. britannica.com The proposed mechanism of action for the anti-inflammatory effects of some quinazolinones involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Identification and Characterization of Molecular Targets

Elucidation of GABA-A Receptor Interactions

The primary molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the brain. mdpi.comwikipedia.org This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. mdpi.com

Detailed electrophysiological and molecular modeling studies have provided significant insights into this interaction:

Binding Site: Unlike benzodiazepines and barbiturates, this compound does not interact with their respective binding sites on the GABA-A receptor. Instead, it is proposed to bind at the transmembrane β(+)/α(-) subunit interface. mdpi.comiosrjournals.org This binding site may overlap with that of the general anesthetic etomidate (B1671615). mdpi.comiosrjournals.org

Subtype Selectivity: The modulatory effects of this compound are not uniform across all GABA-A receptor subtypes. It acts as a positive allosteric modulator at human α1,2,3,5β2,3γ2S GABA-A receptors. However, it exhibits more diverse functionalities at α4,6β1,2,3δ GABA-A receptor subtypes, ranging from no effect to both positive and negative allosteric modulation, and even superagonism at the α4β3δ subtype. mdpi.com

Functional Consequences: The binding of this compound to the GABA-A receptor enhances the influx of chloride ions into the neuron when GABA is also bound. This hyperpolarizes the neuron, making it less likely to fire an action potential, which is the basis for its sedative, hypnotic, and anticonvulsant effects. mdpi.com

Recent cryo-electron microscopy studies have further elucidated the binding of this compound and its derivatives to the GABA-A receptor, showing that they insert deeply into the subunit interfaces, leading to a widening of the extracellular portion of the ion channel pore. This action is thought to destabilize the hydrophobic activation gate within the pore, providing a structural basis for receptor potentiation. wikipedia.org

| Aspect of Interaction | Finding | Reference |

|---|---|---|

| Mechanism of Action | Positive allosteric modulator of GABA-A receptors. | mdpi.com |

| Binding Site | Transmembrane β(+)/α(-) subunit interface, distinct from benzodiazepine (B76468) and barbiturate (B1230296) sites. | mdpi.comiosrjournals.org |

| Subtype Specificity | Acts as a PAM at α1,2,3,5β2,3γ2S subtypes; diverse effects at α4,6β1,2,3δ subtypes. | mdpi.com |

| Structural Impact | Widens the extracellular half of the ion-conducting pore, destabilizing the activation gate. | wikipedia.org |

Targeting of Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Quinazolinone derivatives have been extensively investigated as inhibitors of key enzymes involved in cellular proliferation and survival, making them attractive candidates for development as anticancer and antimicrobial agents. nih.gov Two critical enzymes in nucleotide biosynthesis, Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), have been identified as primary targets. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death. nih.gov Numerous quinazoline (B50416) derivatives have been designed and synthesized as DHFR inhibitors. nih.govdrugbank.com For example, certain 4(3H)-quinazolinone analogs have demonstrated potent inhibitory activity against mammalian DHFR, with some compounds exhibiting IC₅₀ values in the sub-micromolar range (e.g., 0.4 µM). drugbank.com Molecular modeling studies have been employed to understand the binding patterns of these compounds within the active site of both human and bacterial DHFR. nih.govdrugbank.com The quinazoline scaffold is designed to mimic the structure of methotrexate, a well-known DHFR inhibitor. drugbank.com

Thymidylate Synthase (TS): This enzyme is involved in the final step of thymidine (B127349) monophosphate synthesis, a critical precursor for DNA production. nih.gov The inhibition of TS leads to a "thymineless death" of cells. nih.gov Several quinazolinone-based compounds, such as Raltitrexed and Nolatrexed, have been developed as TS inhibitors. nih.govunipa.it Raltitrexed, for instance, is a registered treatment for advanced colorectal cancer. nih.gov The quinazoline core serves as a key pharmacophore in these inhibitors, highlighting its versatility in targeting enzymes crucial for cell replication. mdpi.com

Proposed Interactions with Other Biological Macromolecules

Beyond DHFR and TS, the quinazolinone scaffold has been shown to interact with a variety of other biological macromolecules, indicating a broad spectrum of potential therapeutic applications.

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division (mitosis). nih.gov Some quinazolinone derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest in the G2-M phase and subsequent cell death. nih.gov This mechanism makes them potent anticancer agents. nih.gov

Protein Kinases: Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Quinazolinone derivatives have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9). mdpi.comnih.gov Compounds like Gefitinib and Erlotinib are quinazolinone-based EGFR inhibitors used in cancer therapy. nih.gov The binding of these compounds can be either ATP-competitive or non-competitive. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP is an enzyme involved in DNA repair. nih.gov Inhibition of PARP is a promising strategy for cancer treatment, particularly in combination with therapies that cause DNA damage. Certain quinazolinone derivatives have been identified as PARP inhibitors. nih.govnih.gov

GABA-A Receptors: In the central nervous system, some quinazolinone derivatives, most notably the related compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), are known to interact with GABA-A receptors, leading to sedative and anticonvulsant effects. semanticscholar.org It is proposed that these compounds act as stimulants of the GABA-A receptor. semanticscholar.org

Structure-Activity Relationship (SAR) Investigations in Quinazolinone Chemistry

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their efficacy and selectivity for various biological targets. nih.govnih.gov

Correlating C-2 Substituent Variations with Efficacy and Selectivity

The substituent at the C-2 position of the quinazolinone ring plays a crucial role in determining the compound's biological activity profile. nih.govnih.gov

For the specific compound This compound , the C-2 position is occupied by an o-tolyl group. The presence of an aromatic ring at this position is a common feature in many biologically active quinazolinones.

Anticancer Activity: In the context of anticancer activity, the nature of the C-2 substituent can influence binding to target enzymes. For instance, in a series of CDK9 inhibitors, a (3-bromophenyl) moiety at position 2 resulted in significant inhibitory activity. mdpi.com The presence of an aromatic ring can facilitate π–π stacking and hydrophobic interactions within the binding pocket of the target protein. nih.gov

Antimicrobial Activity: For antimicrobial applications, a methyl or thiol group at the C-2 position has been found to be essential for activity. nih.gov However, other studies have shown that more complex aromatic and heterocyclic substituents can also confer potent antibacterial effects. nih.gov

CNS Activity: In the case of CNS active compounds like methaqualone, the methyl group at C-2 was initially considered important. semanticscholar.orgresearchgate.net However, subsequent research has shown that replacing this methyl group with other functionalities, such as alkyloxymethyl or alkylthiomethyl groups, can retain or even enhance anticonvulsant activity. researchgate.netresearchgate.net The presence of a larger aromatic group like o-tolyl at C-2 in the title compound suggests a different potential interaction profile with CNS receptors compared to methaqualone.

The table below summarizes the effect of various C-2 substituents on the biological activity of quinazolinone derivatives based on findings from multiple studies.

| C-2 Substituent | Target/Activity | Research Finding |

| Methyl | Anticonvulsant | Essential in early compounds like methaqualone, but can be replaced. semanticscholar.orgresearchgate.net |

| Substituted Phenyl | Anticancer (CDK9) | A (3-bromophenyl) group showed significant improvement in inhibitory activity. mdpi.com |

| Thioalkyl | DHFR Inhibition | Placing a thioalkyl fragment at C-2 increased DHFR inhibitory activity. nih.gov |

| Aromatic Rings | General | Can affect binding abilities through electrostatic and hydrophobic interactions. nih.gov |

Influence of N-3 Substitutions on Receptor Binding and Activity Profiles

General Requirement: SAR studies have consistently shown that substitutions at position 3 are crucial for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.govnih.gov

Anticonvulsant Activity: For anticonvulsant properties, the size and nature of the N-3 substituent are important. Studies have indicated that butyl substitution at this position has a significant effect, while benzyl (B1604629) substitution also shows strong activity. researchgate.net The presence of a substituted aromatic ring at position 3 is often considered an essential requirement for CNS activities. researchgate.net The small methyl group in the title compound would likely confer different properties compared to these larger groups.

Antimicrobial Activity: A substituted aromatic ring at position 3 is also deemed essential for antimicrobial activity. nih.gov

Anticancer Activity: For anticancer activity targeting inflammatory gene expression, quinazolinones with an aliphatic substituent at the N-3 position showed good to excellent inhibition. However, the length of the aliphatic chain was found to be a critical factor, with chains longer than eight carbons potentially causing steric hindrance. nih.gov

Contributions of the o-Tolyl Group to Pharmacophoric Properties

The o-tolyl group at the C-2 position of This compound is a key feature that defines its potential pharmacophoric properties. This substituent is an isomer of the N-3 o-tolyl group found in the well-known compound methaqualone.

Steric Influence: The methyl group at the ortho position can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This conformational rigidity can be advantageous for binding to a specific receptor or enzyme active site, potentially leading to higher affinity and selectivity.

Hydrophobic Interactions: The tolyl group can engage in hydrophobic interactions within the binding pocket of a biological target. In a study on PD-L1 inhibitors, an 8-(o-tolyl)quinazoline moiety was found to occupy a cylindrical hydrophobic channel in the protein, highlighting the importance of this group for binding. nih.gov

Pharmacophore Model: In the context of CNS activity, the presence of a substituted aromatic ring at either the N-3 or C-2 position is a recurring theme in active compounds. researchgate.net The o-tolyl group in This compound fits this general pharmacophoric model, suggesting potential for CNS activity, although its specific profile would differ from isomers like methaqualone due to the different placement of the substituents.

Computational Methodologies in the Study of Quinazolinone Chemistry

Molecular Docking Applications for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Methyl-2-o-tolyl-3H-quinazolin-4-one (methaqualone), docking studies have been instrumental in elucidating its binding mode within the GABAA receptor.

Research indicates that methaqualone does not bind to the well-known benzodiazepine (B76468), barbiturate (B1230296), or neurosteroid sites. mdpi.comufv.br Instead, computational studies propose that it acts at the transmembrane β(+)/α(-) subunit interface of the receptor. mdpi.com This site is believed to overlap with that of the general anesthetic etomidate (B1671615). mdpi.comnih.gov In silico studies have predicted the putative binding modes of methaqualone in this transmembrane interface of the α1β2γ2S GABAA receptor, helping to rationalize its modulatory potency. acs.orgnih.gov

A 2020 study performed in silico predictions to identify plausible binding modes for methaqualone and its more potent analogs. acs.orgnih.gov The docking simulations aimed to understand the molecular basis for the different modulatory potencies observed between methaqualone and its derivatives. More recent cryo-electron microscopy studies have confirmed that methaqualone binds to the intersubunit transmembrane sites targeted by general anesthetics like propofol (B549288) and etomidate. nih.gov These structural insights validate the predictions from earlier molecular docking studies.

The predicted binding interactions for methaqualone often involve key amino acid residues within the transmembrane domain of the GABAA receptor subunits. For example, some studies on related quinazolinones have shown hydrogen bond formation via the carbonyl group of the quinazolinone ring with residues such as Lys215, which acts as a gate for ligand entrance to the receptor. researchgate.net

| Compound | Target Protein | Predicted Binding Site | Key Interactions / Findings |

|---|---|---|---|

| This compound (Methaqualone) | GABAA Receptor (α1β2γ2S) | Transmembrane β(+)/α(-) interface | Acts as a positive allosteric modulator; site overlaps with etomidate binding site. mdpi.comacs.orgnih.gov |

| PPTQ (a potent methaqualone derivative) | GABAA Receptor | Intersubunit transmembrane sites | Inserts more deeply into the subunit interface compared to other modulators. nih.gov |

| General Quinazolinone Derivatives | GABAA Receptor | Allosteric Site | Carbonyl group forms hydrogen bonds with key residues like Lys215. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR models focused solely on this compound are not extensively documented, numerous studies have developed robust QSAR models for quinazolinone derivatives with anticonvulsant activity, a key property of methaqualone. mdpi.comresearchgate.netufv.br

These studies generate various molecular descriptors for a series of quinazolinone compounds and use statistical methods, such as genetic function algorithms, to build a model that predicts activity. researchgate.netufv.br For instance, a QSAR study on quinazolin-4(3H)-ones with anticonvulsant properties identified several key descriptors influencing their activity, including:

ATS2v : Broto-Moreau autocorrelation-lag2, weighted by van der Waals volume. researchgate.netufv.br

VE2_DZv : Average coefficient sum of the last eigenvector from the Barysz matrix, weighted by van der Waals volume. researchgate.netufv.br

SpMax6_Bhm : Largest absolute eigenvalue of the Burden matrix-6, weighted by relative atomic mass. researchgate.netufv.br

Such models demonstrate good predictive power, enabling the virtual screening of new compounds and the prioritization of candidates for synthesis. researchgate.netufv.br

Furthermore, detailed structure-activity relationship (SAR) studies, which are often precursors to QSAR modeling, have been conducted using methaqualone as a lead compound. acs.orgnih.gov In one such study, the 2,3-diaryl analog of methaqualone, PPQ, was used as a scaffold to synthesize 36 new derivatives with substitutions at the 6-, 7-, and 8-positions of the quinazolinone core. acs.orgnih.gov The functional characterization of these analogs provided critical SAR data, revealing that even minor structural modifications can significantly alter potency and subtype selectivity at GABAA receptors. acs.orgnih.gov This type of systematic study provides the essential data needed to construct a predictive QSAR model for this class of compounds.

| Parent Compound | Modification Site | General SAR Observation | Reference |

|---|---|---|---|

| Methaqualone (MTQ) | Positions 2 and 3 | Phenyl substitution at the 2-position yields much more potent modulators. | researchgate.net |

| 2,3-diphenylquinazolin-4(3H)-one (PPQ) | Positions 6, 7, and 8 | Substitutions at these positions led to interesting SAR observations, though no new analogs were significantly more potent than the parent PPQ. | acs.orgnih.gov |

| General Quinazolinones | Position 3 | Compounds substituted with an allyl radical generally showed higher anticonvulsant activity than those with a benzyl (B1604629) group. | mdpi.com |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of ligand-receptor complexes, which cannot be obtained from static docking poses. For this compound, MD simulations can be used to assess the stability of its predicted binding pose within the GABAA receptor and to understand how its binding might induce conformational changes that lead to channel modulation. nih.gov

Coarse-grained MD simulations have been employed to investigate the effects of general anesthetics, which bind to the same transmembrane pocket as methaqualone, on the motion of GABAA receptors. kobe-u.ac.jp These simulations reveal large structural fluctuations and correlations of motion between amino acid residues upon ligand binding, providing a window into the allosteric mechanisms of receptor potentiation. nih.govkobe-u.ac.jp A similar MD study on the methaqualone-GABAA receptor complex would be expected to show how the ligand stabilizes a specific receptor conformation, leading to an enhanced response to GABA and ultimately elucidating the molecular underpinnings of its sedative-hypnotic effects.

In Silico Approaches for Novel Quinazolinone Derivative Design

In silico approaches are fundamental to modern drug discovery, enabling the rational design of novel molecules with improved properties. This compound has served as a crucial starting point for the design of new GABAA receptor modulators.

Structure-activity relationship studies are a cornerstone of this process. By using methaqualone as a reference compound, researchers have systematically modified its structure to probe the chemical space around the quinazolinone scaffold. A notable example is the work that used 2,3-diphenylquinazolin-4(3H)-one (PPQ), a more potent analog of methaqualone, as a lead for a comprehensive SAR study. acs.orgnih.gov In this research, 36 new analogs with various substituents on the quinazolinone ring were synthesized and functionally characterized. acs.orgnih.gov This approach, guided by the initial structure of methaqualone, allows for the exploration of how different functional groups impact potency and selectivity, providing a roadmap for future design efforts.

The insights gained from molecular docking and SAR studies are integrated to design new derivatives. For instance, knowing the predicted binding pocket of methaqualone in the GABAA receptor allows chemists to design new molecules with substituents that can form additional favorable interactions with the protein, potentially increasing binding affinity and efficacy. The ultimate goal of these in silico design strategies is to develop novel quinazolinone derivatives that retain the therapeutic benefits of compounds like methaqualone while potentially offering improved potency, selectivity, or a better safety profile.

Q & A

Q. What synthetic methodologies are recommended for 3-Methyl-2-o-tolyl-3H-quinazolin-4-one?

The compound can be synthesized via multi-step reactions. A common approach involves cyclization of intermediates such as benzoxazinones with nitrogen nucleophiles. For example:

- Step 1 : React 2-amino-substituted benzoic acid derivatives with acetic anhydride to form benzoxazinone intermediates .

- Step 2 : Treat the intermediate with a methyl-substituted amine (e.g., methylamine) under reflux conditions to yield the quinazolinone core .

- Step 3 : Introduce the o-tolyl group via nucleophilic substitution or coupling reactions (e.g., Ullmann or Suzuki-Miyaura reactions) .

Key Considerations : Optimize reaction temperature (e.g., 403 K for cyclization) and solvent systems (ethanol or cyclohexane for recrystallization) to improve yield .

Q. How is the molecular structure of this compound validated?

Structural confirmation requires a combination of:

Q. What preliminary biological activities have been reported for quinazolin-4-one derivatives?

- Antioxidant Activity : Derivatives with electron-donating substituents (e.g., methoxy or methyl groups) show significant radical scavenging (P < 0.5 in DPPH assays) .

- Antimicrobial Activity : Triazolylthiomethyl derivatives exhibit MIC values <10 µg/mL against S. aureus and E. coli .

- Analgesic Effects : 3-Methoxy-substituted analogs reduce inflammation in rodent models by >50% via COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR analysis should focus on:

- Substituent Effects :

- Functional Group Modifications :

Q. What challenges arise in achieving high-purity synthesis, and how are they addressed?

- Impurity Sources :

- Solutions :

Q. How can contradictions in reported bioactivity data be resolved?

Contradictions often stem from:

- Varied Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or antioxidant models (DPPH vs. ABTS) .

- Substituent Positionality : Para- vs. ortho-substituted aryl groups alter steric and electronic effects .

Resolution Strategy : - Conduct meta-analyses comparing IC50/MIC values across studies.

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.